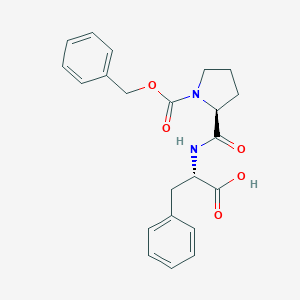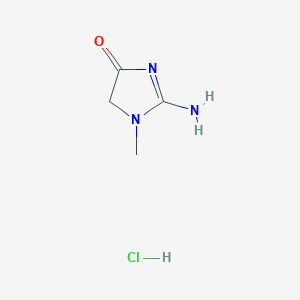![molecular formula C9H7ClN2O B097652 2-(クロロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オン CAS No. 16867-35-9](/img/structure/B97652.png)
2-(クロロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オン
概要
説明
2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
ピリミジン類は、「2-(クロロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オン」を含む、抗炎症作用を有することが判明している。 これらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、および一部のインターロイキンなど、特定の重要な炎症性メディエーターの発現と活性を阻害する .
抗酸化特性
ピリミジン類は、抗酸化特性も示す。 これらは、体内の有害なフリーラジカルを中和し、細胞への損傷を予防または遅らせる可能性がある .
抗菌および抗ウイルス活性
これらの化合物は、抗菌および抗ウイルス効果を有することが判明しており、さまざまな感染症の治療に役立つ可能性がある .
抗真菌および抗結核効果
抗菌および抗ウイルス特性に加えて、ピリミジン類は抗真菌および抗結核効果も有する .
がん治療
ピリミジン類は、がん細胞でしばしば過剰発現しているタンパク質であるCDK2を阻害することが判明している。 これは、それらをがん治療のための潜在的な治療薬にする .
代謝性疾患の治療
脂肪酸結合タンパク質(FABP)アイソフォーム、FABP4およびFABP5は、脂質異常症、冠動脈性心臓病、糖尿病などのいくつかの疾患に対する潜在的な治療標的として認識されている . ピリミジン類は、これらの疾患の治療に潜在的に使用できる可能性がある。
作用機序
The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are acting. For example, some pyrimidines exhibit anti-inflammatory effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
将来の方向性
The future directions in the field of pyrimidine research could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANDFEYEAYUSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408965 | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-35-9 | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antimicrobial activity of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?
A: Research indicates that 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, synthesized by reacting the parent compound with various amines, did not exhibit antimicrobial activity []. This lack of activity was observed against a range of bacterial and fungal strains.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
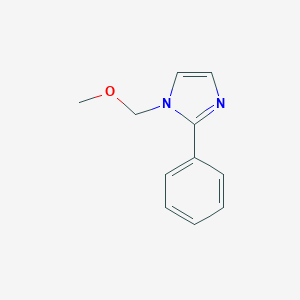
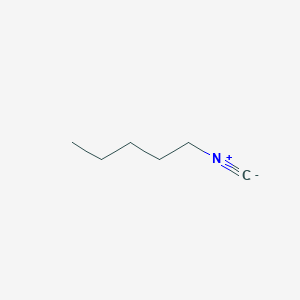
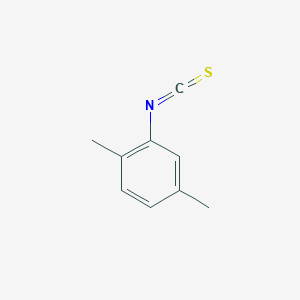

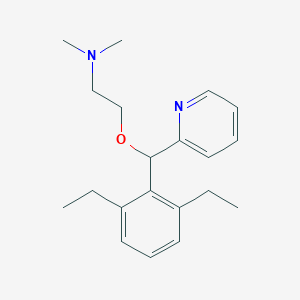
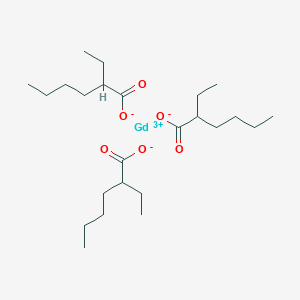
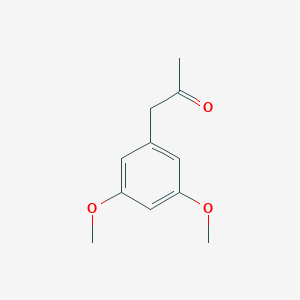
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)

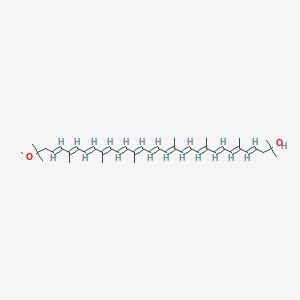
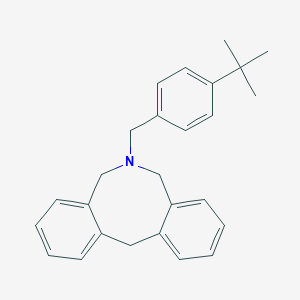
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
